molecular formula C18H15Cl2FN2OS B15192461 2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol CAS No. 83337-46-6

2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol

Katalognummer: B15192461
CAS-Nummer: 83337-46-6
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: UEGXXQUBQRSKMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that features a complex molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro substituents.

    Introduction of the fluorophenylthio group: This can be achieved through a nucleophilic substitution reaction where a fluorophenylthiol reacts with an appropriate electrophilic intermediate.

    Formation of the imidazolyl group: This step might involve the reaction of an imidazole derivative with a suitable halogenated intermediate.

    Final coupling reaction: The final step involves coupling the previously formed intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions might target the imidazole ring or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogenating agents, nucleophiles like thiols or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
  • 3-(4-Fluorophenylthio)-1-(imidazol-1-yl)-2-propanol
  • 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)-1-(imidazol-1-yl)-2-propanol

Uniqueness

2-(2,4-Dichlorophenyl)-3-(4-fluorophenylthio)-1-(imidazol-1-yl)-2-propanol is unique due to the presence of both dichlorophenyl and fluorophenylthio groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

83337-46-6

Molekularformel

C18H15Cl2FN2OS

Molekulargewicht

397.3 g/mol

IUPAC-Name

2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)sulfanyl-3-imidazol-1-ylpropan-2-ol

InChI

InChI=1S/C18H15Cl2FN2OS/c19-13-1-6-16(17(20)9-13)18(24,10-23-8-7-22-12-23)11-25-15-4-2-14(21)3-5-15/h1-9,12,24H,10-11H2

InChI-Schlüssel

UEGXXQUBQRSKMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.